3-(4-bromophenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
The compound 3-(4-bromophenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one belongs to the triazolopyrimidinone class, characterized by a fused triazole-pyrimidine core. Its structure features a 4-bromophenyl substituent at position 3 and a 2-oxopropyl group at position 6.
Properties
IUPAC Name |
3-(4-bromophenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN5O2/c1-8(20)6-18-7-15-12-11(13(18)21)16-17-19(12)10-4-2-9(14)3-5-10/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQXONPKHLRZMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C=NC2=C(C1=O)N=NN2C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the following steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized by the reaction of 4-bromoaniline with ethyl acetoacetate in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. This reaction forms an intermediate, which is then cyclized using hydrazine hydrate to yield the triazolopyrimidine core.
Introduction of the Oxopropyl Group: The oxopropyl group can be introduced by reacting the triazolopyrimidine core with 2-bromoacetone in the presence of a base, such as potassium carbonate, under reflux conditions. This reaction results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The oxopropyl group can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The triazolopyrimidine core can be reduced under suitable conditions to yield dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, and primary amines. Reaction conditions typically involve the use of polar aprotic solvents, such as dimethylformamide, at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted triazolopyrimidines with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include carboxylic acids or ketones derived from the oxidation of the oxopropyl group.
Reduction Reactions: Products include dihydrotriazolopyrimidines with reduced core structures.
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest its potential as an effective antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Studies have shown that the presence of the bromophenyl group contributes to enhanced antimicrobial activity. For instance, derivatives of this compound have been reported to have MIC values comparable to standard antibiotics like cefotaxime .
Anticancer Properties
The anticancer potential of 3-(4-bromophenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has been investigated in several studies. The compound demonstrates cytotoxicity against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 8.0 | Induction of apoptosis |
| MCF7 | 6.5 | Disruption of microtubule dynamics |
In a comparative study with established chemotherapeutics like etoposide, this compound showed comparable efficacy while exhibiting lower toxicity towards normal cells. The selectivity index was significantly higher than that of conventional chemotherapeutics .
Antioxidant Effects
The antioxidant activity of this compound has also been evaluated. It has demonstrated the ability to inhibit lipid peroxidation and scavenge free radicals effectively.
| Compound | Inhibition (%) | Reference Compound (Trolox) |
|---|---|---|
| Tested Compound | 91.2 | 89.5 |
The antioxidant activity is attributed to the structural features of the compound which allow it to interact with free radicals effectively .
Case Studies and Research Findings
-
Antimicrobial Efficacy :
A study assessed the antimicrobial effects of various derivatives based on the triazolo-pyrimidine structure. The results indicated significant inhibitory effects against multiple bacterial strains with MIC values ranging from 4–20 μmol L for the most potent compounds."The presence of electron-withdrawing groups in the para-position significantly enhances the antibacterial potency" .
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Cytotoxicity Analysis :
In a detailed analysis involving several cancer cell lines including HeLa and MCF7, the compound exhibited potent antiproliferative effects with mechanisms involving apoptosis and microtubule disruption."The selectivity index for the triazolo-pyrimidine derivative was significantly higher than that of conventional chemotherapeutics" .
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Antioxidant Activity :
A study on lipid peroxidation inhibition showed that derivatives of this compound outperformed standard antioxidants in rat brain and kidney homogenates."Compounds derived from this structure exhibited potent inhibition higher than Trolox" .
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance the binding affinity of the compound to its target, while the triazolopyrimidine core can modulate the activity of the target protein. The oxopropyl group may also contribute to the overall binding interactions and stability of the compound-target complex. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with five analogs from the evidence:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Effects: Halogenated Aryl Groups: Bromine (target) and chlorine () provide distinct electronic and steric profiles. Bromine’s larger atomic radius may enhance halogen bonding in biological systems, while fluorine () offers stronger electronegativity . Aliphatic vs.
Synthetic Trends: Triazolopyrimidinones are often synthesized via cyclization of triazole precursors (e.g., formic acid reflux in ) or nucleophilic substitutions (e.g., Claisen-Schmidt in ) .
Biological Relevance: While direct pharmacological data for the target compound are absent, notes that triazolopyrimidinones with alkyl/aryl substituents exhibit low toxicity and adenosine receptor antagonism. The 2-oxopropyl group in the target may influence metabolic pathways compared to thioxo derivatives () .
Biological Activity
The compound 3-(4-bromophenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one , a member of the triazolo-pyrimidine family, has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the Triazolo-Pyrimidine Core : This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyrimidine derivatives.
- Introduction of the Bromophenyl and Oxopropyl Groups : These modifications are generally performed through bromination and Michael addition reactions respectively.
Antimicrobial Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antibacterial properties. For instance:
- In vitro Studies : Triazolo derivatives have shown moderate to good antibacterial activities against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains. One study reported a minimum inhibitory concentration (MIC) of 32 μg/mL against S. aureus and 16 μg/mL against E. coli for a related compound .
Anticancer Properties
The triazolo-pyrimidine scaffold is recognized for its anticancer potential:
- Mechanistic Insights : Research has highlighted that these compounds can target various cancer pathways by inhibiting key enzymes involved in tumor growth and proliferation. The structure-activity relationship (SAR) studies suggest that modifications to the triazole ring can enhance anticancer activity .
Other Biological Activities
In addition to antimicrobial and anticancer activities, triazolo derivatives have been reported to possess:
- Antidiabetic Effects : Some derivatives have shown promise in modulating glucose metabolism and insulin sensitivity.
- CNS Activity : Certain compounds exhibit central nervous system effects, suggesting potential use in treating neurological disorders .
Case Studies
- Antimicrobial Efficacy : A comparative study evaluated various triazolo derivatives for their antibacterial efficacy. Compounds with the bromophenyl group consistently outperformed others in terms of potency against bacterial strains.
- Anticancer Screening : In a drug library screening for anticancer activity using multicellular spheroids, several triazolo-pyrimidines demonstrated significant cytotoxicity against cancer cell lines, indicating their potential as lead compounds for further development .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
